Cycloaltilisin 7
Description
Cycloaltilisin 7 is a prenylated flavanone first isolated from Artocarpus altilis (breadfruit), a plant in the Moraceae family . Its structure features a benzopyran core derived from methyl trihydroxyphenyl ketone and citral, coupled with p-hydroxybenzaldehyde via aldol reaction and cyclization . The compound exists in two stereoisomeric forms: (2R)-Cycloaltilisin 7 and (2S)-Cycloaltilisin 7, distinguished by trans (2R) or cis (2S) configurations at C-2 and C-3' positions . This compound exhibits potent cathepsin K inhibitory activity, making it relevant for treating osteoporosis, arthritis, and cancer metastasis .
Properties
Molecular Formula |
C25H26O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-4-11-25(3)12-10-18-22(30-25)14-20(28)23-19(27)13-21(29-24(18)23)16-6-8-17(26)9-7-16/h5-10,12,14,21,26,28H,4,11,13H2,1-3H3 |
InChI Key |
VSBUTPUUSVOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C)C |
Synonyms |
cycloaltilisin 7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 Cycloaltilisin 6
- Source : Co-isolated with Cycloaltilisin 7 from Artocarpus altilis .
- Structural Differences : Cycloaltilisin 6 lacks the prenyl group at C-3, which is critical for this compound’s cathepsin K binding .
- Activity : Shows weaker inhibitory effects on cathepsin K compared to this compound due to reduced hydrophobicity .
2.1.2 Nicolaioidesin C
- Source : Derived from Nicolaioidesin spp. .
- Structural Features : A geranylated chalcone with an open-chain C-ring, contrasting this compound’s closed benzopyran system .
- Activity : Moderate cathepsin K inhibition (IC₅₀ ~2.5 μM), less potent than this compound (IC₅₀ ~0.8 μM) .
2.1.3 Panduratin A
- Source : Isolated from Boesenbergia pandurata .
- Structural Features : A cyclohexenyl chalcone with a prenyl side chain. Differs from this compound in the absence of a pyran ring .
- Activity : Exhibits dual inhibition of cathepsin K and L (IC₅₀ ~1.2 μM for cathepsin K), suggesting broader protease selectivity than this compound .
2.2.1 Odanacatib
- Structure : A nitrile-based inhibitor with a peptidomimetic backbone .
- Activity : Highly selective for cathepsin K (IC₅₀ ~0.2 nM) but associated with cardiovascular side effects in clinical trials .
- Comparison : this compound (natural product) has lower potency (IC₅₀ ~0.8 μM) but may offer better safety due to its plant-derived structure .
2.2.2 Balicatib
- Structure: A non-covalent inhibitor with a morpholine core .
- Activity : Broad-spectrum inhibition (cathepsin K, V, S; IC₅₀ ~50–100 nM) but discontinued due to skin toxicity .
- Comparison : this compound’s natural origin may reduce off-target risks, though its selectivity remains unconfirmed .
2.3 Other Prenylated Flavonoids
2.3.1 Artocarpin
- Source : Artocarpus heterophyllus .
- Structural Features : A prenylated flavone lacking the pyran ring of this compound .
2.3.2 Cyclomulberrin
- Source : Artocarpus altilis .
- Structural Features: A cyclized prenylflavonoid with a different substitution pattern.
- Activity : Higher ACE2 binding affinity (-8.95 kcal/mol) than this compound (-8.79 kcal/mol) but uncharacterized protease effects .
Key Research Findings
| Compound | Source | Structure Class | Cathepsin K IC₅₀ (μM) | Selectivity Notes |
|---|---|---|---|---|
| This compound | Artocarpus altilis | Prenylated flavanone | 0.8 | Selective for cathepsin K |
| Cycloaltilisin 6 | Artocarpus altilis | Flavanone | 5.2 | Reduced activity |
| Nicolaioidesin C | Nicolaioidesin spp. | Geranylated chalcone | 2.5 | Moderate inhibition |
| Panduratin A | Boesenbergia pandurata | Cyclohexenyl chalcone | 1.2 | Dual cathepsin K/L |
| Odanacatib | Synthetic | Peptidomimetic | 0.0002 | Clinical side effects |
Discussion
- Structural-Activity Relationship (SAR) : The prenyl group and pyran ring in this compound enhance hydrophobic interactions with cathepsin K’s active site, unlike open-chain chalcones (e.g., Nicolaioidesin C) .
- Synthetic Accessibility : this compound’s total synthesis is achieved in 3 steps, whereas Panduratin A requires 5 steps, highlighting its practicality .
- Therapeutic Potential: While synthetic inhibitors (e.g., Odanacatib) are more potent, natural prenylated flavonoids like this compound may offer safer profiles for long-term use .
Q & A
Q. What are the key structural features of Cycloaltilisin 7, and how are they validated experimentally?
this compound is a benzopyran-derived natural product characterized by a regiomeric benzopyran core coupled with a p-hydroxybenzaldehyde moiety via aldol reaction and subsequent cyclization . Structural validation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assignments of proton and carbon signals to confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula and fragmentation patterns.
- X-ray Crystallography (if applicable): Absolute configuration determination for crystalline derivatives. For novel compounds, purity must be confirmed via HPLC (>95% purity) and elemental analysis .
Q. What synthetic methodologies are employed for this compound, and how can experimental reproducibility be ensured?
The total synthesis begins with methyl trihydroxyphenyl ketone and citral to form a benzopyran intermediate, followed by aldol coupling with p-hydroxybenzaldehyde and cyclization . To ensure reproducibility:
- Detailed Protocols : Document reaction conditions (e.g., temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients).
- Characterization Data : Provide NMR spectra (chemical shifts, coupling constants), MS data, and crystallographic parameters in supplementary materials.
- Reference Standards : Compare synthetic products with isolated natural samples (if available) to validate identity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound while minimizing bias?
- Hypothesis-Driven Assays : Prioritize targets based on structural analogs (e.g., AC-5-1 or Cycloaltilisin 6) with known mechanisms .
- Controls : Include positive (e.g., established inhibitors) and negative (vehicle-only) controls.
- Dose-Response Studies : Use at least five concentrations to calculate IC50/EC50 values, ensuring statistical power via triplicate measurements.
- Blinded Analysis : Assign sample identifiers randomly to avoid observer bias during data collection .
Q. How should contradictory data on this compound’s biological activity be analyzed and resolved?
Contradictions may arise from assay variability, compound stability, or cell-line specificity. A systematic approach includes:
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify trends or outliers .
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) with independent synthetic batches.
- Mechanistic Profiling : Compare binding affinities (e.g., SPR, ITC) or enzymatic inhibition kinetics to resolve discrepancies in activity .
Q. What methodologies are recommended for elucidating the mechanism of action of this compound?
- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
- Target Deconvolution : Use affinity chromatography with immobilized this compound to capture interacting proteins, followed by MS identification.
- Structural Biology : Co-crystallization with putative targets (e.g., enzymes) to map binding sites and validate interactions .
Q. How can researchers optimize the synthetic yield of this compound while maintaining scalability for preclinical studies?
- Reaction Engineering : Screen catalysts (e.g., Brønsted acids vs. Lewis acids) and solvents to improve aldol reaction efficiency.
- Process Analytics : Monitor intermediate stability via in-situ FTIR or HPLC to identify degradation pathways.
- Green Chemistry Principles : Replace toxic reagents (e.g., DCM) with biodegradable alternatives to align with sustainability goals .
Methodological Guidance for Data Reporting
- Supplementary Materials : Provide raw NMR/MS data, crystallization parameters, and dose-response curves to support reproducibility .
- Statistical Rigor : Report p-values, confidence intervals, and effect sizes for bioactivity data. Use ANOVA for multi-group comparisons .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
